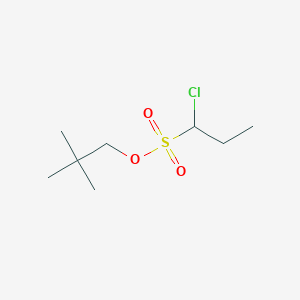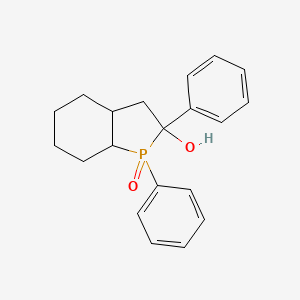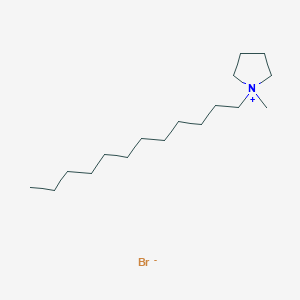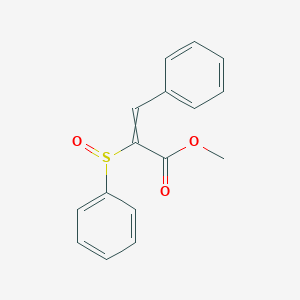![molecular formula C15H19NO B14372523 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol CAS No. 89936-98-1](/img/structure/B14372523.png)
2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminophenyl)-6-methylidenebicyclo[321]octan-2-ol is a complex organic compound characterized by a bicyclic structure with an aminophenyl group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . This reaction proceeds with high stereocontrol, yielding the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of flow chemistry and scalable reaction conditions, can be applied to produce this compound on a larger scale. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Its unique structure may lead to the development of new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octene: This compound shares a similar bicyclic structure but differs in the arrangement of its carbon atoms.
2-Azabicyclo[3.2.1]octane: This nitrogen-containing heterocycle has significant potential in drug discovery and shares structural similarities with 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol.
Uniqueness
2-(2-Aminophenyl)-6-methylidenebicyclo[321]octan-2-ol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties
Properties
CAS No. |
89936-98-1 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(2-aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C15H19NO/c1-10-8-12-9-11(10)6-7-15(12,17)13-4-2-3-5-14(13)16/h2-5,11-12,17H,1,6-9,16H2 |
InChI Key |
OSGPNBHKBFFQSP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2CC1CCC2(C3=CC=CC=C3N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)

![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)



![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)




